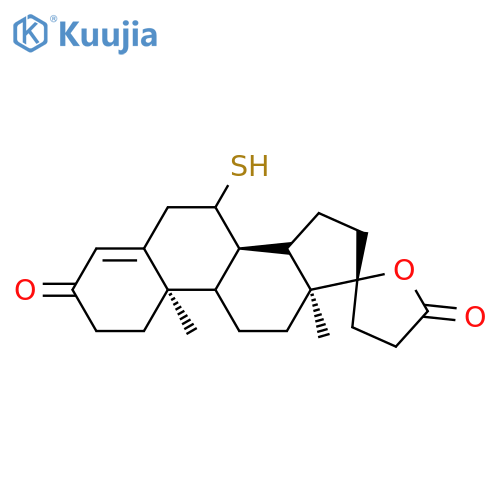Cas no 38753-76-3 (7a-Thio Spironolactone)

7a-Thio Spironolactone structure
商品名:7a-Thio Spironolactone
7a-Thio Spironolactone 化学的及び物理的性質
名前と識別子
-
- Pregn-4-ene-21-carboxylicacid, 17-hydroxy-7-mercapto-3-oxo-, g-lactone, (7a,17a)-
- 7 alpha-thiospironolactone
- Mercaptospironolactone
- CHEBI:185845
- 17alpha-Hydroxy-7alpha-mercapto-3-oxopregn-4-ene-21-carboxylic acid gamma-lactone
- DTXSID20959566
- Desacetylspironolactone (7alpha-Thiospironolactone)
- 7?-Thio Spironolactone
- A-yl)propionic acid
- 7.ALPHA.-THIOSPIRONOLACTONE
- Deacetylspironolactone
- (7R,8R,9S,10R,13S,14S,17R)-10,13-DIMETHYL-7-SULFANYL-SPIRO(2,6,7,8,9,11,12,14,15,16-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-17,5'-TETRAHYDROFURAN)-2',3-DIONE
- SCHEMBL18157021
- 38753-76-3
- SPIRONOLACTONE METABOLITE M3
- A-hydroxy-4-androsten-17
- 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
- CHEMBL3544689
- A-thio-17
- SC-24813
- AKOS032958186
- Q27260010
- 7
- 7.ALPHA.-THIOSPIROLACTONE
- 7alpha-Thiospironolactone
- (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-sulfanyl-spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-tetrahydrofuran]-2',3-dione
- 3-(3-OXo-7
- (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- A-Thio Spironolactone
- SC 24813
- PD150761
- 4LH70U7H4Z
- A-lactone
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, gamma-lactone, (7alpha,17alpha)-
- 7alpha-thiospirolactone
- UNII-4LH70U7H4Z
- (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CS-0108070
- 7-alpha-Thio Spironolactone
- 1ST180903
- A-Thiospironolactone
- HY-130465
- 7a-Thio Spironolactone
-
- インチ: InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1
- InChIKey: NZCDWYJROUPYPT-NYTLBARGSA-N
- ほほえんだ: C[C@@]12CCC(=O)C=C2C[C@H]([C@@H]3[C@@H]1CC[C@@]4(C)[C@H]3CC[C@]54CCC(=O)O5)S
計算された属性
- せいみつぶんしりょう: 374.1917
- どういたいしつりょう: 374.19156599g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 44.4Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: >183°C (dec.)
- ふってん: 561.7±50.0 °C at 760 mmHg
- フラッシュポイント: 457.3±18.0 °C
- ようかいど: Chloroform (Slightly), DMSO (Slightly)
- PSA: 43.37
- じょうきあつ: 0.0±1.5 mmHg at 25°C
7a-Thio Spironolactone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?C Freezer, Under Inert Atmosphere
7a-Thio Spironolactone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T375000-2mg |
7a-Thio Spironolactone |
38753-76-3 | 2mg |
$153.00 | 2023-05-17 | ||
| TRC | T375000-5mg |
7a-Thio Spironolactone |
38753-76-3 | 5mg |
$193.00 | 2023-05-17 | ||
| 1PlusChem | 1P0078MZ-5mg |
7α-Thio Spironolactone |
38753-76-3 | ≥90% | 5mg |
$354.00 | 2024-05-03 | |
| 1PlusChem | 1P0078MZ-10mg |
7α-Thio Spironolactone |
38753-76-3 | ≥90% | 10mg |
$638.00 | 2024-05-03 | |
| A2B Chem LLC | AD36987-5mg |
7α-Thio Spironolactone |
38753-76-3 | ≥90% | 5mg |
$258.00 | 2024-04-20 | |
| TRC | T375000-10mg |
7a-Thio Spironolactone |
38753-76-3 | 10mg |
$ 362.00 | 2023-09-05 | ||
| TRC | T375000-50mg |
7a-Thio Spironolactone |
38753-76-3 | 50mg |
$ 1533.00 | 2023-09-05 | ||
| 1PlusChem | 1P0078MZ-1mg |
7α-Thio Spironolactone |
38753-76-3 | ≥90% | 1mg |
$131.00 | 2024-05-03 | |
| A2B Chem LLC | AD36987-1mg |
7α-Thio Spironolactone |
38753-76-3 | ≥90% | 1mg |
$77.00 | 2024-04-20 | |
| TRC | T375000-25mg |
7a-Thio Spironolactone |
38753-76-3 | 25mg |
$ 903.00 | 2023-09-05 |
7a-Thio Spironolactone 関連文献
-
Biswonath Biswal,Debajani Mallick,Bamaprasad Bag Org. Biomol. Chem. 2016 14 2241
-
Wei Huang,Xiang Zhu,Dayu Wua,Cheng He,Xiaoyue Hu,Chunying Duan Dalton Trans. 2009 10457
-
Xin-Qi Zhan,Zhen-Hua Qian,Hong Zheng,Bing-Yuan Su,Zhi Lan,Jin-Gou Xu Rhodamine thiospirolactone. Highly selective and sensitive reversible sensing of Hg(ii). Xin-Qi Zhan Zhen-Hua Qian Hong Zheng Bing-Yuan Su Zhi Lan Jin-Gou Xu Chem. Commun. 2008 1859
-
Jian Sun,Fude Feng Analyst 2018 143 4251
38753-76-3 (7a-Thio Spironolactone) 関連製品
- 38753-77-4(7a-Thiomethyl Spironolactone)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量